molecular formula C12H9F6NO B2381275 (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one CAS No. 478040-98-1

(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one

Cat. No.: B2381275
CAS No.: 478040-98-1
M. Wt: 297.2
InChI Key: OYWODZXJULYCJP-SNAWJCMRSA-N
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Description

This compound is a fluorinated enone derivative with the molecular formula C₁₂H₉F₆NO. Its structure features a (3E)-configured double bond, a trifluoromethyl ketone group, and a benzylamine substituent attached to the 3-(trifluoromethyl)phenyl group. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c13-11(14,15)9-3-1-2-8(6-9)7-19-5-4-10(20)12(16,17)18/h1-6,19H,7H2/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWODZXJULYCJP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and trifluoroacetone.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and trifluoroacetone in the presence of a base, such as sodium hydroxide, to form the enone intermediate.

    Amination: The enone intermediate is then subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C₁₂H₉F₆N₁O
  • Molecular Weight : 297.20 g/mol
  • IUPAC Name : (3E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. The trifluoromethyl group is known to enhance biological activity by increasing the compound's interaction with biological targets.

Case Study: CDK Inhibition

A significant area of research involves cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds similar to (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one have been studied for their ability to inhibit CDK2 and CDK4, leading to potential therapeutic applications in cancer treatment.

CompoundTargetActivityReference
St.1CDK2High
St.28CDK4Potent

These studies indicate that modifications of the core structure can lead to enhanced inhibitory effects against various cancer cell lines.

Anti-inflammatory Properties

Research has also suggested that compounds with similar structures exhibit anti-inflammatory properties. The trifluoromethyl moiety is believed to play a role in modulating inflammatory pathways, providing a basis for further exploration in inflammatory disease models.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies have shown that derivatives of this compound can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for their anti-inflammatory effects.

CompoundCytokine TargetedEffectReference
St.21IL-6Decreased
St.34TNF-alphaReduced

Neurological Applications

Emerging research indicates that compounds with trifluoromethyl substitutions may affect neurotransmitter systems, leading to potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects

Studies involving animal models have shown that certain derivatives can protect against neurodegeneration by modulating neurotransmitter release and receptor activity.

CompoundNeurotransmitter TargetedEffectReference
St.30DopamineProtective
St.31SerotoninModulatory

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The enone moiety can participate in Michael addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Comparisons:

Compound Name Substituent Molecular Formula Key Features Reference
(3E)-1,1,1-Trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one 2-Fluoro-phenylamino C₁₁H₇F₆NO Higher electrophilicity due to electron-withdrawing fluorine; used in organic synthesis. Purity: 90% (discontinued).
(E)-1,1,1-Trifluoro-4-[2-(trifluoromethoxy)phenylamino]but-3-en-2-one 2-Trifluoromethoxy-phenylamino C₁₁H₇F₆NO₂ Enhanced steric bulk and lipophilicity; CAS 1164558-76-2.
(3E)-1,1,1-Trifluoro-4-(3-(trifluoromethyl)phenylamino)but-3-en-2-one 3-Trifluoromethyl-phenylamino C₁₁H₇F₆NO Direct amino linkage (no methylene spacer); ChemSpider ID 1662513.

Insights:

  • Electron-withdrawing substituents (e.g., -CF₃, -F) increase the electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions or cycloadditions .

Stereochemical and Conformational Differences

Key Comparisons:

Compound Name Configuration Key Features Reference
(Z)-1,1,1-Trifluoro-4-hydroxy-4-(3-(trifluoromethyl)phenyl)but-3-en-2-one Z Intramolecular hydrogen bonds stabilize conformation; used in crop protection. Yield: 84%.
(3E)-1,1,1-Trifluoro-4-(morpholin-4-yl)but-3-en-2-one E Morpholine substituent enhances solubility; CAS 428842-08-4.

Insights:

  • The E-configuration in the target compound likely results in a planar geometry, favoring conjugation across the enone system. This contrasts with Z-isomers, where steric clashes may distort the structure .
  • Hydrogen bonding in hydroxylated analogs (e.g., ) influences crystal packing and bioavailability, whereas morpholine derivatives exhibit improved aqueous solubility .

Biological Activity

(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one is a compound of interest due to its unique trifluoromethyl groups, which are known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The compound has a molecular weight of 297.20 g/mol and features multiple trifluoromethyl groups that enhance lipophilicity and metabolic stability. The presence of these groups often correlates with increased potency in biological systems due to improved interactions with biological targets.

Pharmacological Mechanisms

  • Inhibition of Enzymes : Studies indicate that compounds with trifluoromethyl groups can significantly inhibit enzymes involved in various metabolic pathways. For example, the incorporation of trifluoromethyl moieties has been associated with enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs .
  • Antimicrobial Activity : Research has shown that similar compounds exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines, although detailed mechanisms remain to be elucidated.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Copper-Catalyzed Reactions : Recent advancements have demonstrated the efficacy of copper catalysts in facilitating the formation of trifluoromethylated compounds .
  • Reagents for Trifluoromethylation : The use of reagents such as trifluoromethyl trimethylsilane allows for the introduction of trifluoromethyl groups into organic molecules effectively .

Case Study 1: Anticancer Properties

A study examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of specific metabolic enzymes. The findings revealed that it could effectively reduce enzyme activity by competing with natural substrates, leading to altered metabolic pathways.

Data Tables

PropertyValue
Molecular Weight297.20 g/mol
Trifluoromethyl Groups2
SolubilitySoluble in organic solvents
Biological TargetsEnzymes, Cancer Cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves a multi-step approach. A plausible route includes:

  • Step 1 : Condensation of trifluoromethyl-substituted benzylamine with a fluorinated enone precursor (e.g., 1,1,1-trifluorobut-3-en-2-one).
  • Step 2 : Stereoselective formation of the (3E)-configuration via base-catalyzed elimination or metal-mediated isomerization (e.g., using palladium or copper catalysts) .
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) can improve yield and selectivity. Purity is validated via column chromatography or recrystallization .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm). ¹H NMR resolves the enamine proton (δ 6.5–7.5 ppm) and vinyl protons (δ 5.5–6.5 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms the (3E)-configuration, dihedral angles between aromatic and enone planes, and hydrogen-bonding patterns (e.g., N–H···O=C interactions) .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C–F (~1100–1200 cm⁻¹) validate functional groups .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Highly fluorinated regions impart lipophilicity, favoring dissolution in polar aprotic solvents (e.g., DMSO, acetone). Aqueous solubility is limited but can be enhanced via co-solvents (e.g., ethanol/water mixtures) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the enone moiety. Store under inert atmosphere (N₂/Ar) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer :

  • The strong electron-withdrawing nature of CF₃ groups activates the enone system for nucleophilic attacks (e.g., Michael additions) but deactivates aryl rings for electrophilic substitution. Computational studies (DFT) reveal reduced electron density at the β-carbon of the enone, favoring regioselective reactions .
  • Example: In Pd-catalyzed Heck reactions, the CF₃ group directs coupling to the α-position of the enone .

Q. What catalytic mechanisms enable stereocontrol during functionalization of the enamine moiety?

  • Methodological Answer :

  • Metal Catalysts : Copper(I) or rhodium complexes (e.g., [RhCl(PPh₃)₃]) promote asymmetric hydrogenation of the enamine, achieving >90% enantiomeric excess (ee) via chiral ligand coordination (e.g., BINAP) .
  • Dynamic Kinetic Resolution : Transient imine intermediates allow for selective protonation to retain the (3E)-configuration .

Q. How can computational modeling (e.g., DFT, MD) predict intermolecular interactions affecting crystallization or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify hydrogen-bond donors/acceptors (e.g., carbonyl oxygen) .
  • Molecular Dynamics (MD) : Simulate packing motifs in crystal lattices, revealing preferences for slipped-parallel arrangements due to π-stacking and van der Waals interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀ assays to distinguish between target-specific inhibition (low µM range) and nonspecific cytotoxicity (higher concentrations) .
  • Off-Target Profiling : Employ kinome-wide screening or proteomics to identify unintended interactions (e.g., kinase off-targets) .

Methodological Notes

  • Synthetic Challenges : Competing side reactions (e.g., over-fluorination) require careful stoichiometric control .
  • Analytical Pitfalls : ¹⁹F NMR signals may split due to coupling with adjacent protons; use decoupling techniques for clarity .
  • Data Reproducibility : Document solvent lot variations (trace water in DMSO affects reaction rates) and catalyst pre-activation steps .

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